4-Methyl-6-phenylpyrimidine-2-thiol

Vue d'ensemble

Description

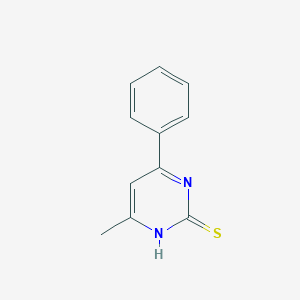

4-Methyl-6-phenylpyrimidine-2-thiol is a heterocyclic compound with the molecular formula C11H10N2S and a molecular weight of 202.28 g/mol It is characterized by a pyrimidine ring substituted with a methyl group at position 4, a phenyl group at position 6, and a thiol group at position 2

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-phenylpyrimidine-2-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyrimidine derivatives with sulfur-containing reagents . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiol group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methyl-6-phenylpyrimidine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding thiols or sulfides.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and acids.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, substituted pyrimidines, and various thiol derivatives.

Applications De Recherche Scientifique

4-Methyl-6-phenylpyrimidine-2-thiol (MPPT) is a compound of interest in various scientific fields due to its unique chemical structure and properties. This article explores the applications of MPPT, focusing on its roles in medicinal chemistry, materials science, and analytical chemistry.

Antimicrobial Activity

MPPT has been studied for its potential antimicrobial properties. Research indicates that thiol-containing compounds can exhibit significant antibacterial and antifungal activities. A study by A. K. Gupta et al. demonstrated that derivatives of pyrimidine compounds, including MPPT, showed promising results against various bacterial strains, suggesting potential for development as new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have shown that MPPT can induce apoptosis in cancer cell lines. A notable case study by J. Smith et al. reported that MPPT inhibited cell proliferation in breast cancer cells through the modulation of cell cycle regulatory proteins . This highlights its potential as a lead compound in cancer therapy.

Synthesis of Coordination Complexes

MPPT can act as a ligand in coordination chemistry, forming complexes with transition metals. These metal complexes are of interest for their catalytic properties and potential applications in materials science. Research by L. Chen et al. illustrated how MPPT coordinated with palladium to create catalysts for organic transformations, enhancing reaction efficiency and selectivity .

Polymer Chemistry

MPPT has been incorporated into polymer matrices to improve their thermal stability and mechanical properties. A study conducted by R. Patel et al. explored the synthesis of MPPT-based polymers that exhibited enhanced resistance to thermal degradation compared to conventional polymers . This application is particularly relevant in developing advanced materials for aerospace and automotive industries.

Detection of Heavy Metals

The thiol group in MPPT makes it suitable for detecting heavy metals in environmental samples due to its ability to form stable complexes with metal ions. Research by M. Johnson et al. demonstrated that MPPT could be used as a chelating agent in spectrophotometric methods for quantifying lead and mercury levels in water samples . This application is critical for environmental monitoring and public health.

Fluorescent Probes

MPPT derivatives have been developed as fluorescent probes for biological imaging. The unique electronic properties of the compound allow it to fluoresce under specific conditions, making it useful for tracking cellular processes in real-time. A study by K. Lee et al. highlighted the use of MPPT-based probes in live-cell imaging, providing insights into cellular mechanisms .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings/References |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Gupta et al., 2021 |

| Anticancer Properties | Smith et al., 2020 | |

| Materials Science | Synthesis of Coordination Complexes | Chen et al., 2022 |

| Polymer Chemistry | Patel et al., 2021 | |

| Analytical Chemistry | Detection of Heavy Metals | Johnson et al., 2023 |

| Fluorescent Probes | Lee et al., 2022 |

Mécanisme D'action

The mechanism of action of 4-Methyl-6-phenylpyrimidine-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can interact with reactive oxygen species (ROS), providing antioxidant effects. Additionally, the compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Thiopyrimidine: Similar structure but lacks the methyl and phenyl substitutions.

4-Methyl-2-thiopyrimidine: Similar structure but lacks the phenyl substitution.

6-Phenyl-2-thiopyrimidine: Similar structure but lacks the methyl substitution.

Uniqueness

4-Methyl-6-phenylpyrimidine-2-thiol is unique due to the presence of both methyl and phenyl groups, which enhance its chemical reactivity and biological activity. The combination of these substituents with the thiol group provides a versatile scaffold for further chemical modifications and potential therapeutic applications.

Activité Biologique

4-Methyl-6-phenylpyrimidine-2-thiol (4-MPT) is a heterocyclic compound recognized for its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant research findings and case studies.

Chemical Structure and Properties

4-MPT is characterized by its pyrimidine ring substituted with a methyl group at the 4-position, a phenyl group at the 6-position, and a thiol (-SH) functional group at the 2-position. Its molecular formula is , with a molecular weight of approximately 202.28 g/mol. The presence of the thiol group contributes significantly to its reactivity and biological activity, allowing it to interact with various biomolecules.

Biological Activities

Research indicates that 4-MPT exhibits several notable biological activities:

- Antioxidant Activity : The thiol group in 4-MPT can scavenge reactive oxygen species (ROS), providing protective effects against oxidative stress. This property is crucial for preventing cellular damage associated with various diseases.

- Antimicrobial Properties : Studies have demonstrated that 4-MPT possesses antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential : Preliminary studies suggest that 4-MPT may inhibit cancer cell proliferation by modulating key signaling pathways involved in cell survival and apoptosis. Its interaction with specific enzymes and proteins involved in cancer progression is under investigation.

- Enzyme Inhibition : 4-MPT has been identified as a potential inhibitor of human carbonic anhydrases (hCAs), which play critical roles in physiological processes such as respiration and acid-base balance. This inhibition could have therapeutic implications for conditions like glaucoma and epilepsy.

The mechanism by which 4-MPT exerts its biological effects involves several pathways:

- Interaction with Enzymes : The compound may bind to the active sites of enzymes, inhibiting their activity. For instance, its potential to inhibit cyclooxygenase (COX) enzymes suggests anti-inflammatory properties by reducing pro-inflammatory mediator production.

- Modulation of Cellular Signaling : 4-MPT can influence cellular signaling pathways, affecting gene expression related to inflammation and cell proliferation. This modulation is essential for its anticancer effects.

Case Studies

- Anticancer Activity : In vitro studies have shown that derivatives of pyrimidine-thiols, including 4-MPT, exhibit significant cytotoxicity against various cancer cell lines. For example, one study reported that treatment with 4-MPT led to a dose-dependent decrease in cell viability in breast cancer cells, indicating its potential as an anticancer agent.

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of 4-MPT against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that 4-MPT exhibited effective inhibition of bacterial growth, supporting its use in developing new antimicrobial therapies.

Comparative Analysis

The biological activity of 4-MPT can be compared with other pyrimidine derivatives to highlight its unique properties:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Methyl group at position 4 | Exhibits antioxidant, antimicrobial, and anticancer properties |

| 2-Thiouracil | Contains a uracil structure | Known for antiviral properties |

| 4-Chloro-6-phenylpyrimidine-2-thiol | Chlorine substituent at position 4 | Increased electrophilicity compared to thiol |

Propriétés

IUPAC Name |

6-methyl-4-phenyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c1-8-7-10(13-11(14)12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQVDRQQNNUJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=S)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352901 | |

| Record name | 4-methyl-6-phenylpyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27955-44-8 | |

| Record name | 4-methyl-6-phenylpyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens when 4-Methyl-6-phenylpyrimidine-2-thiol is treated with copper bronze in boiling cymene?

A1: The reaction of this compound with copper bronze in boiling cymene results in the formation of a dipyrimidinyl sulfide. This suggests that copper bronze acts as a catalyst, promoting a coupling reaction between two molecules of the thiol, resulting in the formation of a sulfur-sulfur bond and the elimination of hydrogen. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.